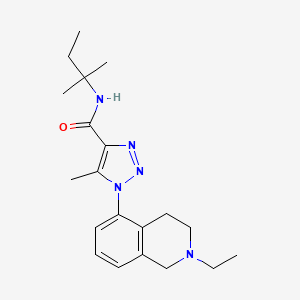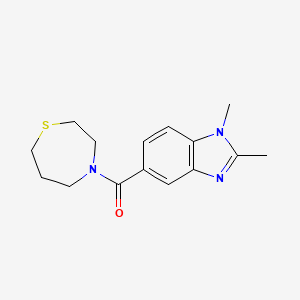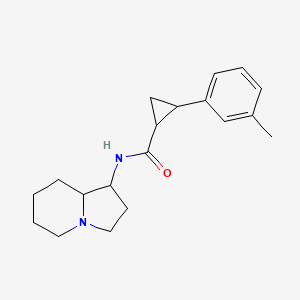
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, also known as CPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells. Furthermore, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. For example, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to induce oxidative stress in cells, which can lead to cell death. However, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to have anti-inflammatory effects, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its relatively low cost and availability. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has been found to have low toxicity in animal studies, which makes it a safer option for research. However, one limitation of using N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide could be further studied for its potential use as a herbicide, as well as its anticancer properties. Furthermore, the mechanism of action of N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide could be further elucidated to better understand its effects on cellular processes.
Synthesis Methods
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction of the resulting intermediate with allylamine. The final product is obtained through purification and isolation techniques, such as column chromatography.
properties
IUPAC Name |
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10(15)9-16(11(2)17)14-8-7-12-5-3-4-6-13(12)14/h3-6,14H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIYCHESPHHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=C)Cl)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroprop-2-enyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)

![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)
![3-(3-chlorophenyl)-N-[2-(2-methoxyethoxy)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7573110.png)


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)

![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)